1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol
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Overview
Description
1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is a chemical compound characterized by the presence of a bromine atom attached to a pyridine ring, along with two fluorine atoms and a hydroxyl group attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol typically involves the bromination of pyridine derivatives followed by the introduction of difluoroethyl groups. One common method includes the reaction of 6-bromopyridine with difluoroethanol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea
Major Products Formed:
Oxidation: Formation of 1-(6-Bromopyridin-2-yl)-2,2-difluoroacetone.
Reduction: Formation of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms contribute to the compound’s ability to form strong interactions with these targets, potentially inhibiting or modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
(6-Bromopyridin-2-yl)methanol: Similar structure but lacks the difluoroethyl group, resulting in different chemical and biological properties
2-Acetyl-6-bromopyridine: Contains an acetyl group instead of a hydroxyl group, leading to variations in reactivity and applications.
Uniqueness: 1-(6-Bromopyridin-2-yl)-2,2-difluoroethanol is unique due to the presence of both bromine and difluoroethyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-2,2-difluoroethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2NO/c8-5-3-1-2-4(11-5)6(12)7(9)10/h1-3,6-7,12H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZWZOBZWSEYBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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